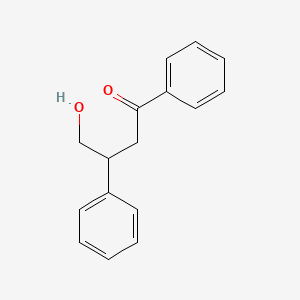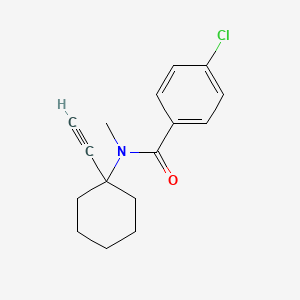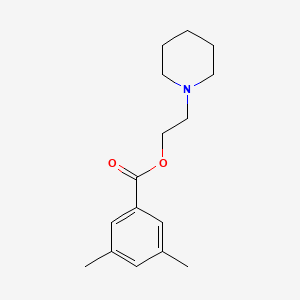
2-(Piperidin-1-yl)ethyl 3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)ethyl 3,5-dimethylbenzoate is an organic compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 3,5-dimethylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2-(piperidin-1-yl)ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 2-(Piperidin-1-yl)ethyl 3,5-dimethylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the benzoate moiety.
Scientific Research Applications
2-(Piperidin-1-yl)ethyl 3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethyl 3,5-dimethylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The benzoate moiety can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethyl benzoate: Lacks the methyl groups on the benzoate ring, which may affect its binding properties and reactivity.
2-(Morpholin-4-yl)ethyl 3,5-dimethylbenzoate: Contains a morpholine ring instead of a piperidine ring, which can alter its pharmacological profile.
2-(Piperidin-1-yl)ethyl 4-methylbenzoate: Has a single methyl group on the benzoate ring, leading to different steric and electronic effects.
Uniqueness
2-(Piperidin-1-yl)ethyl 3,5-dimethylbenzoate is unique due to the presence of two methyl groups on the benzoate ring, which can influence its chemical reactivity and biological activity. The combination of the piperidine ring and the dimethylbenzoate moiety provides a distinct structural framework that can be exploited for various applications in research and industry.
Properties
CAS No. |
61944-49-8 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-10-14(2)12-15(11-13)16(18)19-9-8-17-6-4-3-5-7-17/h10-12H,3-9H2,1-2H3 |
InChI Key |
UAIXKBGLSILBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OCCN2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)
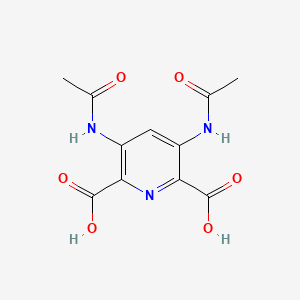
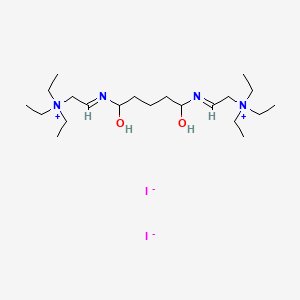
![Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate](/img/structure/B14562677.png)
![(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14562683.png)
![N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride](/img/structure/B14562684.png)
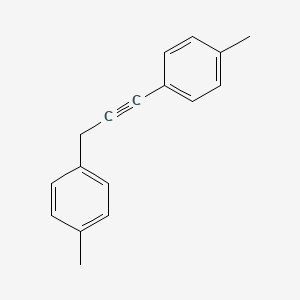



![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
![3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14562720.png)
